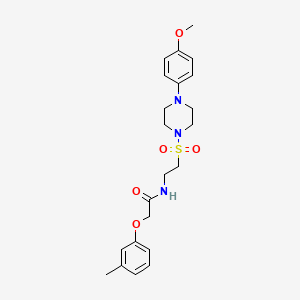

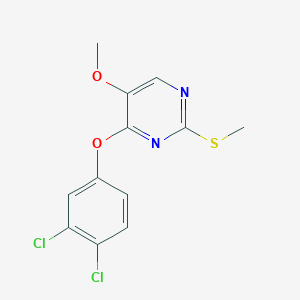

![molecular formula C8H13ClN2O2 B2628200 9-Oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride CAS No. 2225142-04-9](/img/structure/B2628200.png)

9-Oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-Oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one; hydrochloride, commonly known as ODAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ODAA is a spirocyclic compound that contains an oxazolidinone ring and a piperazine ring, which makes it a unique molecule with diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound has been used in the synthesis of various derivatives, like oxime derivatives, which are synthesized from compounds with barbituric acid moieties. The structural aspects of these compounds are confirmed using techniques such as UV, IR, NMR, and mass spectral data (Rahman et al., 2013).Antihypertensive Research

Derivatives of this compound have been prepared for antihypertensive screening. For example, the 9-(2-indol-3-ylethyl) series showed significant antihypertensive activity, with activity influenced by the substitution on the spirolactam ring (Clark et al., 1983).Multi-Component Reactions and Synthesis

The compound has been utilized in one-pot, multi-component reactions, such as in the synthesis of ethyl-7,11-diaryl-9-hydroxy derivatives from barbituric acid and aromatic aldehydes, catalyzed by Et3N (Li et al., 2014).Development of Heterocyclic Compounds

Research includes the synthesis of heterocyclic compounds with this structure, such as 1,5,9-Trioxa-8,10-diazadispiro[2.0.4.3]undecanes formed from the reaction of α-lithiated oxiranes with nitrones (Luisi et al., 2003).Synthesis of Sulfur-Containing Compounds

It's been used in preparing novel sulfur-containing spiro compounds such as 7,11-diaryl-9-thia-2,4-diazaspiro[5,5] undecane-1,3,5-trione 9,9-dioxides (Reddy et al., 1993).Solid-Phase Synthesis Applications

The compound's framework has been used in solid-phase synthesis, such as in the synthesis of tri- and tetrasubstituted 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecanes starting from resin-bound reduced dipeptides (Nefzi & Santos, 2005).Corrosion Inhibition Research

This compound's derivatives have been studied as corrosion inhibitors for copper in nitric acid medium, demonstrating significant efficacy and protective layer formation (Vengatesh & Sundaravadivelu, 2020).Preparation and Reaction Studies

Studies include the preparation and reactions of related compounds, such as 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5] undecane-3,9-disulfide, and exploring various methods for synthesis and conversion (Ratz & Bliss, 1966).

Eigenschaften

IUPAC Name |

9-oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c11-6-10-7(2-1-3-7)8(12-6)4-9-5-8;/h9H,1-5H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZGPIKZXCJQJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C3(CNC3)OC(=O)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Oxa-2,9-diazadispiro[3.0.3^{5}.3^{4}]undecan-10-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2628118.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2628127.png)

![[4-(5-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2628128.png)

![Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate](/img/structure/B2628134.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2628135.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2628139.png)